Carboxamide Regioisomerism: 2-Carboxamide vs. 3-Carboxamide FLT3 Inhibitor Scaffold Differentiation
The target compound bears a carboxamide at the C-2 position of the imidazo[2,1-b]thiazole core rather than at C-3, the position utilized by the most potent FLT3 inhibitor in the 6-phenylimidazo[2,1-b]thiazole series. The lead 3-carboxamide compound (19) achieved FLT3 enzymatic IC₅₀ = 0.022 μM and MV4-11 cellular IC₅₀ = 0.002 μM, with its activity shown to be critically dependent on the 3-carboxamide orientation [1]. The 2-carboxamide regioisomer has not been profiled in the same FLT3 assay, making the target compound a structurally distinct tool for interrogating whether the carboxamide position alters kinase selectivity or introduces alternative target engagement profiles [1]. No direct IC₅₀ data exist for the target compound in FLT3 assays; the quantitative difference lies in the structural features rather than parallel activity measurements.
| Evidence Dimension | Carboxamide regiochemistry and associated FLT3 inhibitory potency |
|---|---|
| Target Compound Data | 2-carboxamide regioisomer; no FLT3 IC₅₀ data available |
| Comparator Or Baseline | Compound 19 (3-carboxamide): FLT3 IC₅₀ = 0.022 μM; MV4-11 IC₅₀ = 0.002 μM |
| Quantified Difference | Structural: carboxamide at C-2 vs. C-3; activity data unavailable for target compound |
| Conditions | FLT3 enzymatic assay and MV4-11 cellular viability assay (Lin et al., 2015) |
Why This Matters
For researchers exploring imidazo[2,1-b]thiazole SAR, the 2-carboxamide regioisomer provides a distinct vector for substituent attachment that cannot be replicated by 3-carboxamide or 5-carboxamide analogs, enabling exploration of novel target space.
- [1] Lin, X.-D. et al. Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorg. Med. Chem. Lett. 2015, 25, 4534–4538. DOI: 10.1016/j.bmcl.2015.08.068 View Source
